molecular formula C12H15N5O B2643403 N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide CAS No. 921074-79-5

N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide

Cat. No.: B2643403
CAS No.: 921074-79-5
M. Wt: 245.286
InChI Key: TWGJLSVWMFOCBE-UHFFFAOYSA-N
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Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide is an organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide typically involves the reaction of 1-phenyl-1H-tetrazole with butyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion . Another method involves the use of sodium azide and triethyl orthoformate in an acidic medium to form the tetrazole ring, followed by acylation with butyryl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide stands out due to its unique combination of a tetrazole ring and a butyramide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-2-6-12(18)13-9-11-14-15-16-17(11)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGJLSVWMFOCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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